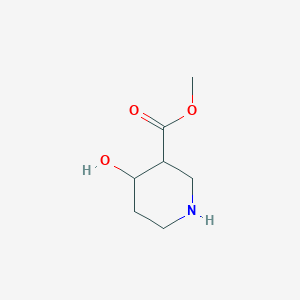

Methyl 4-hydroxypiperidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxypiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h5-6,8-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOGWNKGUKQZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60519840 | |

| Record name | Methyl 4-hydroxypiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959958-24-8 | |

| Record name | Methyl 4-hydroxypiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of Methyl 4-hydroxypiperidine-3-carboxylate: Strategies and Methodologies for Drug Discovery

Abstract

The 4-hydroxypiperidine-3-carboxylate scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The precise control of stereochemistry at the C3 and C4 positions is paramount, as different stereoisomers often exhibit markedly different pharmacological activities and safety profiles. This in-depth technical guide provides a comprehensive overview of robust and scalable methods for the stereoselective synthesis of methyl 4-hydroxypiperidine-3-carboxylate. We will delve into the core strategies of enzymatic and chemo-catalytic reductions of the readily available precursor, methyl 4-oxopiperidine-3-carboxylate, offering field-proven insights into achieving high levels of diastereoselectivity and enantioselectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to master the synthesis of this critical chiral building block.

Introduction: The Significance of Chiral 4-Hydroxypiperidine-3-carboxylates

The piperidine ring is a ubiquitous feature in a vast array of natural products and pharmaceuticals.[1] The introduction of hydroxyl and carboxylate functionalities at the 3 and 4 positions, respectively, creates a chiral scaffold with significant potential for forming key interactions with biological targets. The relative and absolute stereochemistry of these substituents dictates the three-dimensional arrangement of the molecule, which is often crucial for its biological activity. Consequently, the development of efficient and reliable methods for the stereoselective synthesis of specific isomers of this compound is a critical endeavor in modern drug discovery.

Retrosynthetic Approach: Identifying the Key Precursor

A logical and efficient retrosynthetic analysis of this compound points to the stereoselective reduction of a prochiral ketone as the key transformation. This approach leverages the commercial availability and straightforward synthesis of methyl 4-oxopiperidine-3-carboxylate and its N-protected derivatives.

Caption: Retrosynthetic analysis of this compound.

The primary challenge, therefore, lies in the development of highly selective methods to control the formation of the two adjacent stereocenters at C3 and C4 during the reduction of the ketone.

Core Synthetic Strategies for Stereocontrol

The stereoselective reduction of methyl 4-oxopiperidine-3-carboxylate and its derivatives can be broadly categorized into two powerful approaches: enzymatic reduction and catalytic asymmetric hydrogenation.

Enzymatic Stereoselective Reduction: Access to All Four Stereoisomers

Biocatalysis, particularly the use of ketoreductases (KREDs), has emerged as a superior method for the synthesis of chiral alcohols due to its exceptional selectivity, mild reaction conditions, and environmental compatibility.[2] KREDs can facilitate the synthesis of all four possible stereoisomers of this compound by selecting an appropriate enzyme that exhibits the desired stereo-preference.[3]

Caption: Workflow for enzymatic stereoselective reduction.

Causality Behind Experimental Choices: The choice of the specific ketoreductase is the primary determinant of the stereochemical outcome. These enzymes create a chiral pocket that orients the substrate in a specific manner relative to the hydride source (NAD(P)H), leading to highly selective facial attack on the carbonyl group. A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is essential for driving the reaction to completion by recycling the expensive NAD(P)H cofactor.

Self-Validating System: The purity of the product is a direct reflection of the enzyme's inherent stereoselectivity. Analysis of the product mixture by chiral chromatography (HPLC or GC) provides a clear validation of the enzyme's performance, with high diastereomeric and enantiomeric excess indicating a successful transformation.

This protocol describes a general procedure for the enzymatic reduction using a commercially available ketoreductase.

Materials:

-

N-Boc-methyl 4-oxopiperidine-3-carboxylate

-

Ketoreductase (KRED) of choice

-

NADP⁺ or NAD⁺

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

Potassium phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of potassium phosphate buffer, add D-glucose, NAD(P)⁺, and glucose dehydrogenase.

-

Add the selected ketoreductase to the mixture.

-

Dissolve N-Boc-methyl 4-oxopiperidine-3-carboxylate in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

-

Upon completion, extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired stereoisomer of N-Boc-methyl 4-hydroxypiperidine-3-carboxylate.

| Enzyme (Example) | Substrate | Product Stereoisomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| KRED-A | N-Boc-methyl 4-oxopiperidine-3-carboxylate | (3R, 4S)-cis | >99:1 | >99% |

| KRED-B | N-Boc-methyl 4-oxopiperidine-3-carboxylate | (3S, 4R)-cis | >99:1 | >99% |

| KRED-C | N-Boc-methyl 4-oxopiperidine-3-carboxylate | (3R, 4R)-trans | >95:5 | >99% |

| KRED-D | N-Boc-methyl 4-oxopiperidine-3-carboxylate | (3S, 4S)-trans | >95:5 | >99% |

Table 1: Representative data for enzymatic reduction. (Note: Specific enzyme names are generalized; refer to commercial catalogs for specific KREDs and their selectivities).

Catalytic Asymmetric Hydrogenation: A Chemo-Catalytic Approach

Asymmetric hydrogenation using chiral transition metal catalysts, particularly those based on ruthenium, is a powerful and widely used method for the enantioselective reduction of ketones.[4] For the synthesis of this compound, this approach offers high efficiency and selectivity, often favoring the formation of the cis-diastereomer.

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Causality Behind Experimental Choices: The choice of the chiral diphosphine and diamine ligands on the ruthenium catalyst is critical for achieving high enantioselectivity. These ligands create a chiral environment that dictates the facial selectivity of hydride transfer from the metal to the coordinated ketone. The reaction is typically carried out under a hydrogen atmosphere, and a base is often required to generate the active dihydride catalyst.

Self-Validating System: The stereochemical outcome of the reaction is a direct measure of the catalyst's effectiveness. Chiral HPLC or GC analysis of the product mixture will determine the diastereomeric ratio and enantiomeric excess, thereby validating the performance of the chosen catalytic system.

This protocol outlines a general procedure for the asymmetric hydrogenation using a chiral ruthenium catalyst.

Materials:

-

N-Boc-methyl 4-oxopiperidine-3-carboxylate

-

[RuCl₂(chiral diphosphine)(chiral diamine)] catalyst (e.g., Noyori-type catalyst)

-

Methanol or other suitable solvent

-

Potassium tert-butoxide or other base

-

Hydrogen gas

Procedure:

-

In a high-pressure reactor, dissolve N-Boc-methyl 4-oxopiperidine-3-carboxylate and the chiral ruthenium catalyst in methanol.

-

Add a solution of potassium tert-butoxide in methanol.

-

Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) and monitor the reaction progress by HPLC.

-

Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired stereoisomer of N-Boc-methyl 4-hydroxypiperidine-3-carboxylate.

| Catalyst System | Substrate | Predominant Product | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) |

| Ru/(R)-BINAP/(R,R)-DPEN | N-Boc-methyl 4-oxopiperidine-3-carboxylate | (3R, 4S)-cis | >95:5 | >98% |

| Ru/(S)-BINAP/(S,S)-DPEN | N-Boc-methyl 4-oxopiperidine-3-carboxylate | (3S, 4R)-cis | >95:5 | >98% |

Table 2: Representative data for catalytic asymmetric hydrogenation.

Conclusion

The stereoselective synthesis of this compound is a well-addressed challenge in modern organic synthesis, with both enzymatic and chemo-catalytic methods offering excellent solutions. Enzymatic reductions with ketoreductases provide unparalleled access to all four possible stereoisomers with exceptional selectivity. For processes where a specific cis-diastereomer is the target, catalytic asymmetric hydrogenation with well-defined ruthenium catalysts presents a highly efficient and scalable alternative. The choice of methodology will ultimately depend on the specific stereoisomer required, scalability considerations, and the available resources. The protocols and data presented in this guide provide a solid foundation for researchers to confidently approach the synthesis of these valuable chiral building blocks for drug discovery and development.

References

- Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction.

-

Chiral scandium catalysts for enantioselective Michael reactions of beta-ketoesters. Chem Asian J. 2006 Jul 17;1(1-2):121-4. [Link]

-

Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Org Biomol Chem. (Publication details not fully available in search results). [Link]

- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (Publication details not fully available in search results).

- Synthesis method of N-boc-4-hydroxypiperidine. CN104628625A.

-

Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Appl Microbiol Biotechnol. 2017; 101(1): 159–172. [Link]

- Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. (Publication details not fully available in search results).

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Med. Chem., 2022,13, 1485-1492. [Link]

- Chiral catalysts for reduction of ketones and process for their prepar

-

Asymmetric Hydrogenation. Bergens Research Group. (Educational resource, specific publication not cited). [Link]

-

Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (Thesis, specific publication not cited). [Link]

-

Synthesis and Asymmetric Hydrogenation of (3e)-1-Benzyl-3-[(2-Oxopyridin-1(2h)-Yl)methylidene]piperidine-2,6-Dione. Chem. Commun., 2012,48, 10850-10852. [Link]

-

New chiral catalysts for reduction of ketones. (Request PDF on ResearchGate, specific publication not cited). [Link]

- 4-hydroxy-piperidine derivatives and their prepar

-

Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. J. Org. Chem. 2001, 66, 20, 6807–6811. [Link]

-

Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Med. Chem., 2022,13, 1485-1492. [Link]

-

HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules. 2022, 27(17), 5482. [Link]

-

BIOCATALYTIC REDUCTION OF CARBOXYLIC ACIDS. (Doctoral Thesis). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bergens Research Group: Asymmetric Hydrogenation [chem.ualberta.ca]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxypiperidine-3-carboxylate

Foreword: Navigating the Landscape of a Versatile Piperidine Scaffold

Methyl 4-hydroxypiperidine-3-carboxylate is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its substituted piperidine core is a common motif in a wide array of biologically active molecules, making this compound a valuable building block for drug discovery and development.[1] The presence of hydroxyl and methyl ester functional groups at adjacent positions on the piperidine ring, combined with the inherent stereochemistry of this arrangement, provides a rich platform for synthetic elaboration and the exploration of structure-activity relationships (SAR).

The Central Role of Stereochemistry: cis and trans Isomers

The substitution at the 3- and 4-positions of the piperidine ring gives rise to diastereomers: the cis and trans isomers. In the cis isomer, the hydroxyl and carboxylate groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This stereochemical difference is not trivial; it profoundly influences the molecule's three-dimensional shape, polarity, and ability to engage in intermolecular interactions. Consequently, the biological activity and physicochemical properties of the cis and trans isomers can be expected to differ significantly.

A commercial hydrochloride salt of the cis isomer has been identified as methyl (3S,4R)-4-hydroxypiperidine-3-carboxylate hydrochloride, confirming the availability of this specific stereoisomer for research.

Caption: Diastereomeric relationship between cis and trans isomers.

Synthesis, Purification, and Stereochemical Assignment

The synthesis of this compound typically results in a mixture of cis and trans diastereomers. The ratio of these isomers will depend heavily on the synthetic route employed. A common strategy involves the reduction of a 4-oxopiperidine precursor.

Proposed Synthetic Workflow

A plausible synthetic route starts from a commercially available N-protected 4-piperidone. The introduction of the carboxylate at the 3-position followed by stereoselective reduction of the ketone is a key step.

Caption: General synthetic and purification workflow.

Experimental Protocol: Stereoselective Reduction and Purification

-

Reaction Setup: To a solution of methyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous THF or methanol at -78 °C under an inert atmosphere (e.g., Argon), add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The choice of reducing agent can influence the diastereomeric ratio. Bulky reducing agents may favor the formation of one isomer over the other.

-

Reaction Monitoring: Stir the reaction at low temperature and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Isomer Separation: The resulting crude product, a mixture of cis and trans isomers, can be separated by column chromatography on silica gel.[2] A solvent system with a gradient of ethyl acetate in hexanes is typically effective. The polarity difference between the cis and trans isomers, with the cis isomer often being more polar due to the potential for intramolecular hydrogen bonding, allows for their separation. For analytical and small-scale preparative separation, High-Performance Liquid Chromatography (HPLC), potentially on a chiral column, can provide excellent resolution.[3]

-

Deprotection: The separated N-Boc protected isomers can be deprotected by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or a saturated solution of HCl in 1,4-dioxane, to yield the final products as their respective salts.[4]

Stereochemical Assignment

The relative stereochemistry (cis vs. trans) is typically assigned using ¹H NMR spectroscopy. The coupling constants between the protons at C3 and C4 are diagnostic. In a chair conformation, a larger diaxial coupling constant (J ≈ 8-12 Hz) would be expected for the trans isomer, while a smaller axial-equatorial or equatorial-equatorial coupling (J ≈ 2-5 Hz) would be indicative of the cis isomer. Further confirmation can be obtained through 2D NMR techniques like NOESY or by X-ray crystallography if suitable crystals can be obtained.[5]

Core Physicochemical Properties

The following table summarizes the key physicochemical properties for this compound. Given the limited direct experimental data, some values are predicted or inferred from related compounds.

| Property | Data for Hydrochloride Salt | Comments and Experimental Rationale |

| Molecular Formula | C₇H₁₄ClNO₃ | Based on the hydrochloride salt of the ester.[1] |

| Molecular Weight | 195.64 g/mol | Calculated for the hydrochloride salt.[1] |

| Melting Point | Not available | Expected to be a crystalline solid. Determined by Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. The melting point will be sharp for a pure compound. |

| Boiling Point | Not available | High boiling point expected due to polarity and hydrogen bonding. Likely to decompose before boiling at atmospheric pressure. Can be determined under high vacuum. |

| Solubility | Enhanced solubility in aqueous media.[1] | The hydrochloride salt form increases solubility in water and polar protic solvents.[1] The free base is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility can be quantified using the shake-flask method followed by concentration determination via HPLC or UV-Vis spectroscopy. |

| pKa | Not available | The piperidine nitrogen is basic. The pKa of the conjugate acid is expected to be in the range of 8-10. This is a critical parameter for understanding its behavior in physiological media and for developing analytical methods. It is best determined by potentiometric titration. |

Spectral Analysis: A Guide to Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will be the most informative for structural elucidation and stereochemical assignment. Key expected signals include:

-

A singlet for the methyl ester protons (~3.7 ppm).

-

Multiplets for the piperidine ring protons (typically in the 1.5-3.5 ppm range).

-

A signal for the hydroxyl proton, which may be broad and its chemical shift dependent on concentration and solvent.

-

A signal for the amine proton (in the free base) or a broad signal for the ammonium proton (in the hydrochloride salt, downfield).

-

The signals for the protons at C3 and C4 will be crucial for determining the cis/trans configuration based on their coupling constants, as discussed previously.[2]

-

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals for the carbon atoms in the molecule. Key expected chemical shifts include:

-

A signal for the carbonyl carbon of the ester (~170-175 ppm).

-

A signal for the methyl carbon of the ester (~52 ppm).

-

Signals for the piperidine ring carbons, with the carbon bearing the hydroxyl group (C4) appearing around 60-70 ppm and the other ring carbons between 25-55 ppm.[6]

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band from the hydroxyl group, typically around 3200-3600 cm⁻¹.

-

An N-H stretching band (for the free base) around 3300-3500 cm⁻¹. For the hydrochloride salt, this will be shifted and broadened (N⁺-H stretch).

-

A strong C=O stretching band for the ester carbonyl group, typically around 1730-1750 cm⁻¹.

-

C-O stretching bands for the ester and alcohol functionalities in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected [M+H]⁺ ion for the free base (C₇H₁₃NO₃) would be observed at m/z 160.09. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Stability, Storage, and Handling

-

Storage: As a hydrochloride salt, this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[1] Recommended storage is at 2-8°C.[1]

-

Stability: The ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions. The compound's stability in various solvents and at different pH values and temperatures should be evaluated, particularly if it is to be used in formulations or prolonged experiments. A typical stability study would involve dissolving the compound in the matrix of interest, storing it under defined conditions, and periodically analyzing the concentration of the parent compound by a validated HPLC method.[7]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Applications and Biological Context

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical research.[1] Its structural motifs are found in compounds targeting a range of biological systems. The 4-hydroxypiperidine scaffold is a key component in many central nervous system (CNS) active agents. The strategic placement of the hydroxyl and carboxylate groups allows for the introduction of diverse pharmacophores, making it a valuable starting point for the development of new chemical entities for indications such as neurological disorders and pain management.[1]

Conclusion

This compound, particularly its cis and trans isomers, represents a class of compounds with significant potential in medicinal chemistry. While a comprehensive public dataset of its physicochemical properties is yet to be established, this guide provides a robust framework for its synthesis, purification, and characterization. By applying the established analytical and synthetic protocols outlined herein, researchers can confidently utilize this versatile building block to advance their drug discovery programs. The key to unlocking its full potential lies in the careful control and characterization of its stereochemistry, a factor that will undoubtedly govern its interaction with biological targets.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Google Patents. (1958). US2850549A - Separation of cis and trans isomers.

-

Gowda, B. T., et al. (2015). Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o817–o818. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Retrieved from [Link]

-

Zimmerman, D. M., et al. (1996). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. The Journal of Organic Chemistry, 61(2), 587-597. Retrieved from [Link]

-

Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3373. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-hydroxypiperidine-4-carboxylate. Retrieved from [Link]

- Google Patents. (1974). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

- Google Patents. (1957). US2784192A - Preparation of 4-hydroxypiperidines.

-

Bellon, G., et al. (1992). Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. Journal of Chromatography, 597(1-2), 29-35. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Retrieved from [Link]

- Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.

-

Shanks, K. G., & Behonick, G. S. (2012). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology, 36(7), 489-495. Retrieved from [Link]

-

Lu, H., et al. (2016). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 26(15), 3534-3538. Retrieved from [Link]

- Google Patents. (2022). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved from [Link]

- Google Patents. (1991). US5043345A - Piperidine compounds and their preparation and use.

- Google Patents. (2017). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

-

Chen, J., & Xu, Y. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 654-658. Retrieved from [Link]

-

PubChem. (n.d.). (2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride (C7H13NO3). Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-hydroxypiperidine-1-carboxyl (C7H13NO3). Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

Chemchart. (n.d.). methyl 3-hydroxypiperidine-1-carboxylate (80613-04-3). Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. Retrieved from [Link]

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 4-hydroxypiperidine-3-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of methyl 4-hydroxypiperidine-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a detailed interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers and scientists in the positive identification, characterization, and quality control of this compound and its derivatives.

Introduction: The Structural Significance of Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a versatile component in the design of molecules targeting a wide range of biological targets. This compound, with its vicinal hydroxy and methoxycarbonyl substituents, presents a synthetically useful platform for the introduction of further diversity and complexity. The stereochemical relationship between the C3 and C4 substituents (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its biological activity. An in-depth understanding of its spectroscopic signature is therefore paramount for unambiguous structural elucidation and for monitoring its transformations in synthetic workflows.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopic theory and are corroborated by experimental data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. The exact chemical shifts and coupling constants can be influenced by the solvent, temperature, and the cis/trans isomeric ratio.

Workflow for NMR Data Acquisition and Analysis

Caption: A generalized workflow for acquiring and analyzing NMR data.

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and the conformational flexibility of the piperidine ring. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H3 | ~2.5 - 2.8 | ddd | The chemical shift is influenced by the adjacent ester and hydroxyl groups. The multiplicity arises from coupling to H2ax, H2eq, and H4. |

| H4 | ~3.8 - 4.2 | m | This proton is deshielded by the adjacent hydroxyl group. Its multiplicity will depend on the cis/trans stereochemistry and coupling to H3, H5ax, and H5eq. |

| Piperidine Ring CH₂ | ~1.5 - 3.2 | m | The methylene protons of the piperidine ring will appear as a series of complex multiplets. The geminal and vicinal couplings will be influenced by the ring conformation. |

| OCH₃ | ~3.7 | s | The methyl ester protons will appear as a sharp singlet. |

| NH | Broad, variable | br s | The chemical shift and broadness of the NH proton are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

| OH | Broad, variable | br s | Similar to the NH proton, the hydroxyl proton signal is often broad and its chemical shift is variable. In protic solvents like D₂O, this signal will disappear due to deuterium exchange.[1][2][3] |

Expert Insights:

-

Cis/Trans Isomerism: The relative stereochemistry of the hydroxyl and ester groups will significantly impact the coupling constants observed for H3 and H4. In the trans isomer, a larger diaxial coupling constant (J ≈ 8-12 Hz) would be expected between H3 and H4 if they adopt a diaxial arrangement in the chair conformation. In the cis isomer, a smaller axial-equatorial or equatorial-equatorial coupling (J ≈ 2-5 Hz) would be anticipated.

-

Solvent Effects: The use of a hydrogen-bond-accepting solvent like DMSO-d₆ can lead to sharper NH and OH signals compared to less interactive solvents like CDCl₃.[2] In contrast, protic solvents such as D₂O or CD₃OD will result in the exchange of the labile NH and OH protons with deuterium, causing their signals to disappear from the spectrum.[2] This D₂O exchange experiment is a definitive method for identifying these protons.[3]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ester) | ~170 - 175 | The carbonyl carbon of the ester group appears in the characteristic downfield region. |

| C4 (CH-OH) | ~65 - 75 | The carbon atom bearing the hydroxyl group is deshielded. |

| C3 (CH-COOCH₃) | ~45 - 55 | The chemical shift of this carbon is influenced by both the ester and hydroxyl groups. |

| Piperidine Ring CH₂ | ~25 - 50 | The chemical shifts of the piperidine ring carbons will vary depending on their position relative to the nitrogen and the substituents. |

| OCH₃ | ~52 | The methyl ester carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Workflow for IR Data Acquisition

Caption: A simplified workflow for acquiring and analyzing IR data.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3400 - 3200 | O-H | Stretching | Broad, Strong |

| 3350 - 3250 | N-H | Stretching | Broad, Medium |

| 2950 - 2850 | C-H (sp³) | Stretching | Medium to Strong |

| 1740 - 1720 | C=O (Ester) | Stretching | Strong |

| 1250 - 1000 | C-O | Stretching | Strong |

| 1200 - 1020 | C-N | Stretching | Medium |

Expert Insights:

-

The O-H and N-H stretching bands are expected to be broad due to hydrogen bonding. In a concentrated sample, intermolecular hydrogen bonding will be prominent.

-

The C=O stretching frequency of the ester is a strong and sharp absorption, making it a reliable diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be more likely to show a prominent molecular ion or pseudomolecular ion peak.

Logical Relationship in Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for this compound.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion | Notes |

| 160.0968 | [M+H]⁺ | The protonated molecule is expected to be the base peak in positive ion mode ESI. |

| 182.0787 | [M+Na]⁺ | A sodium adduct is commonly observed. |

| 142.0862 | [M+H-H₂O]⁺ | Loss of a water molecule from the protonated molecular ion is a likely fragmentation pathway due to the presence of the hydroxyl group. |

Expert Insights:

-

Fragmentation Pattern: In EI-MS, common fragmentation pathways for cyclic amines include α-cleavage (cleavage of the bond adjacent to the nitrogen atom). For esters, fragmentation often involves the loss of the alkoxy group (•OCH₃) or the entire ester group (•COOCH₃). The presence of the hydroxyl group can also lead to the loss of a water molecule (H₂O).

-

High-Resolution Mass Spectrometry (HRMS): HRMS would be crucial for confirming the elemental composition of the molecular ion and its fragments, providing an additional layer of confidence in the structural assignment. For C₇H₁₃NO₃, the calculated exact mass of the [M+H]⁺ ion is 160.0968.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for exchange experiments) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the significant absorption peaks.

Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion and any significant fragment ions. For HRMS, compare the measured m/z values with the calculated exact masses.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding these characteristic spectroscopic features, researchers can confidently identify this important synthetic intermediate, assess its purity, and elucidate the structure of its derivatives. While predicted data is a powerful tool, it is always recommended to confirm the structure of a novel compound through the acquisition and interpretation of experimental data.

References

-

Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. (2021). Chemical Biology & Drug Design. Available at: [Link]

- A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs. (n.d.). Benchchem.

- Analytical Techniques for the Characterization of Piperidinone Derivatives: Application Notes and Protocols. (n.d.). Benchchem.

-

Hydroxyl Groups in NMR. (2023). Reddit. Available at: [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. (2022). RSC Medicinal Chemistry. Available at: [Link]

-

Proton NMR 5 - Dealing with -OH and -NH protons. (2015). YouTube. Available at: [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (1977). Journal of the American Chemical Society. Available at: [Link]

-

1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (2011). Molecules. Available at: [Link]

-

Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride. (n.d.). PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Methyl 4-hydroxypiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxypiperidine-3-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a wide range of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery and historical development of this important scaffold. It delves into the foundational synthetic strategies, with a primary focus on the catalytic hydrogenation of pyridine precursors, and explores the evolution of these methods, including stereochemical considerations and the introduction of modern protecting group strategies. Detailed experimental protocols, mechanistic insights, and a historical perspective are provided to offer a robust resource for researchers in drug discovery and development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1] First isolated in 1850 from piperine, the compound responsible for the pungency of black pepper, piperidine's saturated, six-membered heterocyclic structure imparts favorable pharmacokinetic properties to drug candidates, including improved solubility and metabolic stability.[2] The strategic placement of functional groups on the piperidine ring allows for the fine-tuning of a molecule's biological activity. The 3,4-disubstituted pattern, as seen in this compound, offers a particularly rich stereochemical landscape for the development of highly specific and potent therapeutic agents. This guide will illuminate the historical context and synthetic evolution of this valuable, yet specific, piperidine derivative.

Historical Context: The Genesis of Piperidine Synthesis

The history of piperidine synthesis is intrinsically linked to the broader development of heterocyclic chemistry. Following its initial isolation, the industrial production of piperidine was achieved through the catalytic hydrogenation of pyridine, a method that remains a cornerstone of its synthesis today.[2] This fundamental transformation laid the groundwork for the preparation of a myriad of substituted piperidine derivatives.

Early research into piperidine chemistry was driven by the desire to understand and synthesize naturally occurring alkaloids, many of which contain the piperidine core.[3] The development of robust synthetic methods for creating substituted piperidines, particularly those with functional groups at the 3- and 4-positions, became a significant area of research in the mid-20th century.[3]

The Primary Synthetic Route: Catalytic Hydrogenation of Methyl 4-Hydroxynicotinate

The most historically significant and widely employed method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, methyl 4-hydroxynicotinate. This approach is a classic example of pyridine ring reduction, a fundamental transformation in heterocyclic chemistry.[3]

The overall transformation involves the saturation of the pyridine ring with hydrogen gas in the presence of a metal catalyst.

Caption: Catalytic hydrogenation of methyl 4-hydroxynicotinate.

Causality Behind Experimental Choices

The choice of catalyst, solvent, and reaction conditions is critical in directing the outcome of the hydrogenation.

-

Catalyst Selection: Noble metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on carbon (Rh/C) are commonly employed. The choice of catalyst can influence the stereoselectivity of the reaction.

-

Solvent System: The reaction is typically carried out in acidic or alcoholic solvents. Acidic media, such as acetic acid or ethanol with hydrochloric acid, can protonate the pyridine nitrogen, facilitating its reduction.

-

Reaction Conditions: The hydrogenation is often performed under elevated pressure and temperature to drive the reaction to completion.

Stereochemical Considerations: The Formation of Cis and Trans Isomers

The hydrogenation of the substituted pyridine ring introduces two new stereocenters at the C3 and C4 positions, leading to the formation of both cis and trans diastereomers of this compound.

Sources

A Comprehensive Technical Guide to the Synthesis of N-Boc-Methyl 4-hydroxypiperidine-3-carboxylate

This in-depth technical guide provides a comprehensive overview of a robust and efficient synthetic route to N-Boc-Methyl 4-hydroxypiperidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical considerations to ensure successful synthesis.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. Its three-dimensional structure and ability to engage in favorable interactions with biological targets make it a desirable component in drug design. The title compound, N-Boc-Methyl 4-hydroxypiperidine-3-carboxylate, is a particularly useful intermediate due to its orthogonal protecting groups and multiple points for diversification. The tert-butyloxycarbonyl (Boc) group provides stable protection for the piperidine nitrogen, while the methyl ester and hydroxyl functionalities allow for a wide range of subsequent chemical transformations.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthesis of N-Boc-Methyl 4-hydroxypiperidine-3-carboxylate proceeds via a two-step sequence starting from the commercially available Methyl 4-oxopiperidine-3-carboxylate hydrochloride. This strategy involves:

-

N-Boc Protection: The protection of the secondary amine of the piperidine ring with a tert-butyloxycarbonyl (Boc) group.

-

Ketone Reduction: The stereoselective reduction of the 4-keto group to the corresponding hydroxyl group.

This approach is advantageous due to the ready availability of the starting material and the high-yielding nature of both transformations.

Caption: Overall synthetic workflow for N-Boc-Methyl 4-hydroxypiperidine-3-carboxylate.

Part 1: N-Boc Protection of Methyl 4-oxopiperidine-3-carboxylate

The initial step in the synthesis is the protection of the piperidine nitrogen. The Boc group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The reaction proceeds by the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).

Mechanistic Considerations

The reaction is typically carried out in the presence of a mild base, such as potassium carbonate or sodium bicarbonate.[1][2] The base serves to neutralize the hydrochloride salt of the starting material, liberating the free secondary amine which is the active nucleophile. The choice of solvent can influence the reaction rate, with polar aprotic solvents like dichloromethane or polar protic solvents like methanol being commonly employed.[1][3]

Detailed Experimental Protocol:

Materials:

-

Methyl 4-oxopiperidine-3-carboxylate hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Methanol or Dichloromethane (DCM)

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add Methyl 4-oxopiperidine-3-carboxylate hydrochloride (1.0 eq).

-

Add methanol or dichloromethane (approximately 10 mL per gram of starting material).

-

To the stirred suspension, add potassium carbonate (2.0 eq) or sodium bicarbonate (2.5 eq) portion-wise at room temperature.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-Methyl 4-oxopiperidine-3-carboxylate as a crude product, which can often be used in the next step without further purification.

Data Presentation:

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| Methyl 4-oxopiperidine-3-carboxylate HCl | 193.63 | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 |

Part 2: Reduction of N-Boc-Methyl 4-oxopiperidine-3-carboxylate

The second and final step is the reduction of the 4-keto group to a hydroxyl group. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones.[4][5] It is a cost-effective and easy-to-handle reagent, making it suitable for both small-scale and large-scale synthesis.[6]

Stereochemical Considerations

The reduction of the 4-piperidone can lead to the formation of two diastereomers: the cis and trans isomers, corresponding to the axial and equatorial orientations of the hydroxyl group, respectively. The use of a less sterically demanding reducing agent like sodium borohydride in a protic solvent such as methanol or ethanol typically favors the formation of the thermodynamically more stable equatorial alcohol (trans isomer) due to preferential axial attack of the hydride on the chair conformation of the piperidone ring.[6] For the synthesis of the axial alcohol, a bulkier reducing agent such as L-Selectride® would be required.[6] This guide will focus on the synthesis of the thermodynamically favored trans isomer.

Detailed Experimental Protocol:

Materials:

-

N-Boc-Methyl 4-oxopiperidine-3-carboxylate

-

Sodium Borohydride (NaBH₄)

-

Methanol or Ethanol

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve N-Boc-Methyl 4-oxopiperidine-3-carboxylate (1.0 eq) in methanol or ethanol (approximately 15 mL per gram) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Concentrate the mixture under reduced pressure to remove the bulk of the methanol or ethanol.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc-Methyl 4-hydroxypiperidine-3-carboxylate.

Data Presentation:

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| N-Boc-Methyl 4-oxopiperidine-3-carboxylate | 257.28 | 1.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.0 - 1.5 |

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of N-Boc-Methyl 4-hydroxypiperidine-3-carboxylate. By following the outlined protocols and considering the mechanistic and stereochemical aspects discussed, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The use of readily available starting materials and cost-effective reagents makes this a practical approach for laboratory-scale synthesis.

Caption: Detailed experimental workflow for the synthesis.

References

- Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine. CN104628625A.

-

MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(24), 5923. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

-

Chemguide. (n.d.). The reduction of aldehydes and ketones. Retrieved from [Link]

Sources

- 1. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride (CAS No. 2044704-66-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride (CAS No. 2044704-66-5), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The piperidine scaffold is a cornerstone in the design of a multitude of pharmaceuticals, and this particular derivative, featuring hydroxyl and methyl carboxylate functionalities, offers versatile opportunities for the synthesis of novel bioactive molecules.[1][2] This document will delve into the structural attributes, a plausible synthetic pathway, detailed characterization methodologies, and the prospective biological significance of this compound, drawing upon established principles and data from structurally related molecules.

Introduction: The Prominence of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a highly privileged scaffold in the development of pharmaceuticals.[1][2] Its prevalence is attributed to a combination of favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and its capacity to act as both a hydrogen bond donor and acceptor.[2] Furthermore, the piperidine motif often enhances the metabolic stability of drug candidates and facilitates their transport across biological membranes, thereby improving pharmacokinetic profiles.[2] These advantageous characteristics have led to the incorporation of the piperidine core into a wide array of clinically approved drugs targeting cancer, central nervous system disorders, and infectious diseases.[2]

This compound hydrochloride is a disubstituted piperidine derivative that presents multiple reactive sites for further chemical modification. The hydroxyl group at the C4 position and the methyl carboxylate at the C3 position provide handles for introducing diverse substituents, making it a valuable intermediate in the synthesis of complex molecular architectures.[3] Its hydrochloride salt form typically enhances its solubility in aqueous media, a desirable property for various experimental and industrial applications.[3]

Physicochemical and Structural Characterization

A thorough characterization of this compound hydrochloride is essential to confirm its identity, purity, and suitability for downstream applications. The following table summarizes its key identifiers and properties.

| Property | Value |

| CAS Number | 2044704-66-5 |

| Molecular Formula | C₇H₁₄ClNO₃ |

| Molecular Weight | 195.64 g/mol |

| IUPAC Name | This compound hydrochloride |

| Canonical SMILES | COC(=O)C1CNCCC1O.Cl |

| Purity (Typical) | ≥95% |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound hydrochloride.

Step-by-Step Experimental Protocol:

Step 1: Catalytic Hydrogenation of Methyl 4-hydroxynicotinate

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve methyl 4-hydroxynicotinate in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C). The catalyst loading is typically 5-10 mol%.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound as a free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base from Step 1 in a suitable anhydrous solvent such as diethyl ether or 1,4-dioxane.

-

Acidification: To this solution, add a solution of hydrogen chloride (HCl) in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.

-

Isolation and Purification: Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to afford this compound hydrochloride as a solid.

Analytical Characterization Workflow

A robust analytical workflow is crucial for verifying the structure and purity of the synthesized compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Caption: A typical analytical workflow for the characterization of a small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound hydrochloride, both ¹H and ¹³C NMR would be employed.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine ring, the methyl group of the ester, and the hydroxyl and amine protons. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants would provide detailed information about the connectivity of the atoms. For instance, the protons on the carbon bearing the hydroxyl group (C4) and the carbon with the ester group (C3) would likely appear as multiplets. The methyl group of the ester would be a singlet.

-

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For example, the carbonyl carbon of the ester would appear at a characteristic downfield shift (around 170 ppm). The carbons attached to the nitrogen and oxygen atoms would also have distinct chemical shifts. Example ¹³C NMR data for the related compound 4-hydroxypiperidine shows signals for the carbons adjacent to the nitrogen at around 43 ppm and the carbon bearing the hydroxyl group at approximately 67 ppm.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for polar molecules like the target compound. In the positive ion mode, the expected molecular ion peak would correspond to the free base [M+H]⁺.

-

LC-MS: Coupling liquid chromatography with mass spectrometry allows for the separation of the target compound from any impurities before mass analysis, providing a more accurate assessment of its identity and purity.[5][6][7][8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of a compound.

-

Methodology: A reversed-phase HPLC method would typically be developed using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). The compound would be detected using a UV detector, although due to the lack of a strong chromophore, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) could be more effective.

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single major peak.

Potential Biological Significance and Applications in Drug Discovery

The structural motifs present in this compound hydrochloride suggest its potential as a valuable building block in the development of various therapeutic agents.

Analgesic and CNS-Active Agents

The 4-hydroxypiperidine scaffold is found in a number of compounds with analgesic properties.[10][11] The hydroxyl group can participate in hydrogen bonding interactions with biological targets. Furthermore, the piperidine ring is a common feature in drugs targeting the central nervous system.[12] Therefore, derivatives of this compound could be explored for their potential as novel analgesics or for the treatment of neurological disorders.[3]

Antimicrobial and Anticancer Agents

Piperidine derivatives have been extensively studied for their antimicrobial and anticancer activities.[13] The ability to functionalize both the nitrogen atom and the hydroxyl and carboxylate groups allows for the creation of a diverse library of compounds for screening against various bacterial strains and cancer cell lines. For example, piperidine-3-carboxamide derivatives have been identified as having antimelanoma activities.[14]

Enzyme Inhibitors

The piperidine ring can act as a mimic of natural substrates for various enzymes. For instance, hydroxypiperidines are known to be potent glycosidase inhibitors.[15] The specific substitution pattern of this compound hydrochloride could be exploited to design inhibitors for other enzyme classes, such as proteases or kinases. Recently, piperidine-3-carboxamide derivatives have been investigated as inhibitors of cathepsin K for the treatment of osteoporosis.[16]

Conclusion

This compound hydrochloride (CAS No. 2044704-66-5) is a promising and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established chemical transformations, and its structure and purity can be rigorously confirmed using standard analytical techniques. The presence of multiple functional groups on the privileged piperidine scaffold provides a platform for the development of novel compounds with a wide range of potential therapeutic applications, from analgesia and CNS disorders to antimicrobial and anticancer therapies. This technical guide serves as a valuable resource for researchers looking to leverage the potential of this important chemical entity in their drug development programs.

References

-

Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. PubMed. [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]

-

Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. MDPI. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

-

Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. ResearchGate. [Link]

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]

-

fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

-

Piperidin-4-ol. PubChem. [Link]

-

Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]

-

4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

This compound hydrochloride. MySkinRecipes. [Link]

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Medium. [Link]

-

Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Scilit. [Link]

-

Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed. [Link]

-

Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. PubMed. [Link]

- Synthesis method of N-boc-4-hydroxypiperidine.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Synthesis and Characterization of Some New Substituted Piperidine Derivatives. ResearchGate. [Link]

-

Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]

-

1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]

- 4-hydroxy-piperidine derivatives and their preparation.

-

Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. MDPI. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride [myskinrecipes.com]

- 4. 4-Hydroxypiperidine (5382-16-1) 13C NMR [m.chemicalbook.com]

- 5. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. ajchem-a.com [ajchem-a.com]

- 14. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Piperidine Scaffold: A Privileged Structure in the Quest for Novel Bioactive Agents - An In-depth Technical Guide to Biological Activity Screening

Introduction: The Enduring Significance of the Piperidine Moiety in Drug Discovery

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its prevalence in a vast number of FDA-approved drugs and biologically active natural products has earned it the designation of a "privileged structure."[1][4] This is not by chance. The piperidine scaffold's conformational flexibility, coupled with its ability to be readily functionalized at various positions, allows for the precise spatial orientation of pharmacophoric groups, enabling potent and selective interactions with a multitude of biological targets.[2][3] From anticancer and antimicrobial to neuroprotective and anti-inflammatory applications, the versatility of piperidine derivatives is remarkable.[5][6]

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the biological activity screening of novel piperidine derivatives. Moving beyond a mere recitation of protocols, this guide delves into the rationale behind experimental design, emphasizing the establishment of self-validating systems to ensure data integrity and reproducibility. We will explore a rational, tiered approach to screening, from initial broad-based cytotoxicity assessments to more focused mechanistic and in-vivo studies.

Part 1: The Strategic Framework for Screening Novel Piperidine Derivatives

A successful screening campaign for novel piperidine derivatives necessitates a well-defined strategy. A hierarchical approach, often termed a "screening cascade," is the most logical and resource-efficient methodology. This begins with broad, high-throughput assays to identify initial "hits" and progressively narrows the focus to more complex, lower-throughput assays to characterize the most promising candidates.

Caption: A hierarchical screening cascade for novel piperidine derivatives.

Part 2: Foundational In-Vitro Screening Methodologies

The initial phase of screening aims to cast a wide net to identify compounds with any significant biological activity. For piperidine derivatives, this typically involves assessing their cytotoxic, antimicrobial, and antioxidant potential.

Cytotoxicity and Antiproliferative Activity

A primary and crucial step in evaluating novel piperidine derivatives, particularly for anticancer potential, is to determine their effect on cell viability and proliferation.[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8]

-

Principle of the Assay: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells.[8]

-

Experimental Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the piperidine derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value.[1]

-

The SRB assay is another robust and widely used method for determining cytotoxicity, based on the quantification of total cellular protein content.[9]

-

Principle of the Assay: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and therefore, to the number of cells.

-

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After compound incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[7]

-

Washing: Remove the TCA and wash the plates several times with water to remove unbound dye.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength of approximately 510 nm.

-

Data Analysis: As with the MTT assay, calculate the percentage of cell viability and determine the IC50 or GI50 value.[9]

-

| Parameter | MTT Assay | SRB Assay |

| Principle | Measures mitochondrial dehydrogenase activity | Measures total cellular protein content |

| Endpoint | Formazan crystal formation | Protein-bound dye |

| Advantages | Widely used, well-established | Less interference from compounds, stable endpoint |